molecular formula C12H12ClNO5S2 B7578708 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid

4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid

Cat. No. B7578708
M. Wt: 349.8 g/mol
InChI Key: PKAXUVRQBAXGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid, also known as CT-Furan, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CT-Furan belongs to the class of sulfonamide compounds, which have been widely used in the development of drugs for various diseases.

Mechanism of Action

The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid is not fully understood. However, studies have suggested that 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid inhibits the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial death. 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid has been shown to have low toxicity and high selectivity towards bacterial cells. 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid does not affect mammalian cell viability, which makes it a promising candidate for the development of antibacterial drugs. 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid has also been shown to reduce inflammation in animal models of rheumatoid arthritis, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid in lab experiments include its high purity, low toxicity, and potent antibacterial activity. However, the limitations of using 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid as a therapeutic agent for other diseases, such as cancer and autoimmune diseases. Additionally, the mechanism of action of 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid needs to be elucidated further to understand its molecular targets and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid involves the reaction between 5-chlorothiophene-2-methylsulfonyl chloride and 2,5-dimethyl-3-furancarboxylic acid in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid has been studied extensively for its potential therapeutic applications. Studies have shown that 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. 4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5S2/c1-6-10(12(15)16)11(7(2)19-6)21(17,18)14-5-8-3-4-9(13)20-8/h3-4,14H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAXUVRQBAXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NCC2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid

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